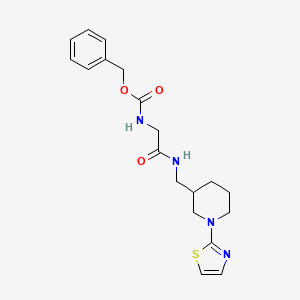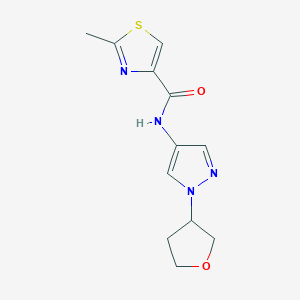![molecular formula C20H16FNO5 B2962021 Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate CAS No. 477847-22-6](/img/structure/B2962021.png)
Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a chemical compound with the molecular formula C20H16FNO5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCOC(=O)c1cnc2c(c1Oc3ccccc3C(=O)OC)cccc2F . The InChI representation is InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3 . Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved papers, similar compounds undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The molecular weight of this compound is 369.34 . Other physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate: can be utilized as a boron reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials. The compound’s stability and functional group tolerance make it an excellent candidate for this application.
Neutron Capture Therapy
As a boronic ester, this compound may serve as a boron-carrier suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets tumors on a cellular level using boron compounds, which are introduced into cancer cells and then irradiated with neutrons to produce cytotoxic radiation.
Drug Design and Delivery
The compound’s boronic ester group is a valuable moiety in drug design and delivery systems . Boronic esters are known for their ability to form reversible covalent bonds with diols, which can be exploited in the targeted delivery of drugs to specific tissues or cells, enhancing the efficacy and reducing side effects.
Hydrolysis Studies
The susceptibility of boronic esters to hydrolysis at physiological pH is a significant area of study . Understanding the hydrolysis of compounds like This compound is crucial for their potential pharmacological applications, as stability in aqueous environments is a key consideration.
Organic Synthesis
This compound can be used as a precursor in the synthesis of complex organic molecules . Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis, particularly in the creation of fluorinated compounds which are often found in pharmaceuticals.
Catalysis
The compound’s structure suggests potential use in catalytic processes . For example, it could be involved in protodeboronation reactions, which are useful for the formal anti-Markovnikov hydromethylation of alkenes, a valuable reaction in organic chemistry.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation could also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are key in various biochemical pathways involving carbon–carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are typically performed under mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
ethyl 8-fluoro-4-(2-methoxycarbonylphenoxy)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPAJPDZLCCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3C(=O)OC)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)


![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)
![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)
